molecular formula C10H9F3O B8267521 4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene

4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene

Cat. No.: B8267521
M. Wt: 202.17 g/mol
InChI Key: NYKSJNWWJUCJCY-UHFFFAOYSA-N
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Description

4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), sodium amide (NaNH₂)

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene is unique due to the combination of the methoxy, trifluoromethyl, and vinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-3-7-6-8(14-2)4-5-9(7)10(11,12)13/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSJNWWJUCJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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